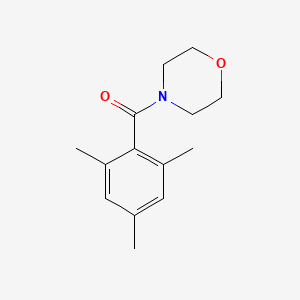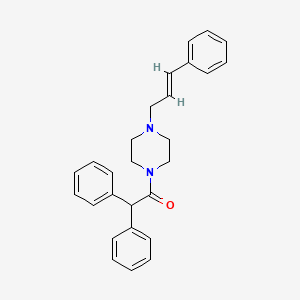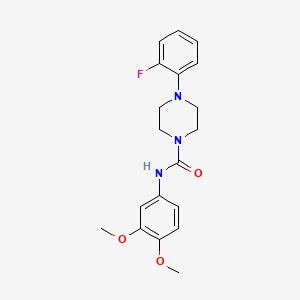![molecular formula C16H16F2N2O2 B5347814 N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5347814.png)
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, also known as DFEU, is a chemical compound that has been widely studied for its potential use in scientific research. DFEU belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea exerts its biological activity by binding to the colchicine binding site of tubulin, which leads to the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This results in the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell division, the induction of apoptosis in cancer cells, and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its potential use in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea. One potential direction is the optimization of the synthesis method to produce this compound with even higher purity and yield. Another direction is the further investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the potential use of this compound as a tool compound for the study of microtubule dynamics and cell division could also be explored.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential use in scientific research. It has been found to have various biological activities, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines. While this compound has several advantages for lab experiments, including its high purity and yield, further studies are needed to determine its potential use in vivo.
Métodos De Síntesis
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with 3-methoxyphenylacetic acid. The resulting intermediate is then reacted with phosgene and a secondary amine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been studied for its potential use as a tool compound in scientific research. It has been found to have various biological activities, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-10(11-4-3-5-13(8-11)22-2)19-16(21)20-15-7-6-12(17)9-14(15)18/h3-10H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAITPRBDLRKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5347763.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)


![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-azepanone](/img/structure/B5347824.png)